N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core substituted with chloro and methoxy groups at the 4-, 2-, and 5-positions. The sulfonamide nitrogen is linked to an ethyl chain terminating in a 5-bromo-2-methylindole moiety. This structure combines features of substituted indoles and sulfonamides, which are common in pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O4S/c1-11-13(14-8-12(20)4-5-16(14)23-11)6-7-22-28(24,25)19-10-17(26-2)15(21)9-18(19)27-3/h4-5,8-10,22-23H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPYFQYLCRVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 426.80 g/mol. The structure features an indole ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Indole Ring Interactions : The indole moiety can engage with various receptors and enzymes, influencing signaling pathways involved in cell proliferation and apoptosis.
- Sulfonamide Group : This group enhances the compound's binding affinity to target proteins, potentially increasing its effectiveness as a therapeutic agent.
Antimicrobial Properties
Research has indicated that indole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Several studies have explored the anticancer properties of indole derivatives. The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of angiogenesis.
For instance, a case study involving human breast cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups.
Antiviral Effects
Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated for efficacy against certain viruses, indicating potential as an antiviral agent. Further research is needed to elucidate the specific mechanisms involved.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
| Anticancer Studies | Induced apoptosis in breast cancer cell lines; reduced tumor growth in xenograft models. |
| Antiviral Evaluation | Showed inhibitory effects on viral replication in preliminary assays; specific viral targets remain to be identified. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several classes of psychoactive and therapeutic agents, particularly phenethylamine derivatives and sulfonamide-based molecules. Below is a detailed comparison with key analogs:
Comparison with 25C-NBOH (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl)
- Core Structure : Both compounds feature a 4-chloro-2,5-dimethoxybenzene group.
- Key Differences: Backbone: 25C-NBOH is a phenethylamine derivative with a hydroxyl-containing benzyl group, whereas the target compound replaces the amine linkage with a sulfonamide and incorporates an indole. Bioactivity: 25C-NBOH is a potent serotonin 5-HT2A receptor agonist with hallucinogenic properties, while the indole-sulfonamide hybrid in the target compound may modulate different receptor pathways (e.g., kinase inhibition) .
Comparison with 25B-NBF (4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)
- Halogenation : Both compounds contain halogen substituents (bromo in the target, bromo/fluoro in 25B-NBF).
- Structural Divergence :
- Linker : 25B-NBF uses a fluorobenzylamine group, whereas the target compound employs an indole-ethyl-sulfonamide chain.
- Regulatory Status : 25B-NBF is classified as a controlled substance in many jurisdictions due to its psychoactivity, while the target compound’s indole-sulfonamide structure may exempt it from such regulations .
Comparison with N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide
- Benzene Substitution : Both share a 4-chloro-2,5-dimethoxyphenyl group.
- Functional Groups : The azo and oxobutyramide groups in the comparator compound suggest applications in dyes or industrial chemistry, contrasting with the target compound’s sulfonamide-indole structure, which is more typical of medicinal chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The indole-sulfonamide hybrid in the target compound may enhance binding to hydrophobic enzyme pockets, a feature leveraged in kinase inhibitors (e.g., VEGFR inhibitors).
- Synthetic Challenges : The bromo and methyl groups on the indole could influence metabolic stability compared to simpler halogenated phenethylamines .
- Regulatory Landscape : Unlike NBOMe/NBF analogs, the target compound lacks documented control status, suggesting it may occupy a niche in preclinical research .
Preparation Methods
Indole Core Construction via Fischer Indole Synthesis
The 2-methylindole scaffold is synthesized via Fischer indole cyclization, a robust method for constructing substituted indoles. Cyclohexanone reacts with 4-bromophenylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield 5-bromo-2-methylindole. The methyl group at C-2 is introduced using methyl-substituted ketones during cyclization.
Reaction conditions :
Ethylamine Linker Installation
The ethylamine group is introduced at C-3 via Mannich reaction or nucleophilic alkylation. Mannich reaction with formaldehyde and ethylamine hydrochloride in acetic acid provides superior regiocontrol:
$$
\text{5-Bromo-2-methylindole} + \text{HCHO} + \text{NH}2\text{CH}2\text{CH}_3 \xrightarrow{\text{AcOH}} \text{3-(2-Aminoethyl)-5-bromo-2-methylindole}
$$
Optimization notes :
- Solvent : Acetic acid enhances electrophilicity at C-3.
- Temperature : 50–60°C (8 h).
- Yield : ~50–55% after column chromatography.
Preparation of 4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride
Chlorosulfonation of 1,4-Dimethoxybenzene
Chlorosulfonic acid reacts with 1,4-dimethoxybenzene to introduce the sulfonyl chloride group. Subsequent chlorination at C-2 is achieved via electrophilic substitution:
$$
\text{1,4-Dimethoxybenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{2-Chloro-4,5-dimethoxybenzenesulfonyl chloride}
$$
Key parameters :
- Chlorosulfonic acid : 3.0 equiv, 0°C to room temperature.
- Reaction time : 4 h.
- Yield : ~60% after precipitation in ice water.
Sulfonamide Bond Formation
The ethylamine-linked indole and sulfonyl chloride are coupled under Schotten-Baumann conditions:
$$
\text{3-(2-Aminoethyl)-5-bromo-2-methylindole} + \text{4-Chloro-2,5-dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound}
$$
Optimization :
- Base : 2.5 equiv NaOH to deprotonate the amine.
- Solvent system : Biphasic water/diethyl ether to minimize hydrolysis.
- Temperature : 0–5°C (2 h).
- Yield : ~70–75% after recrystallization.
Analytical Characterization
| Technique | Key Observations |
|---|---|
| $$^1$$H NMR | - Indole NH at δ 10.2 ppm (singlet). - Aromatic protons between δ 6.8–7.5 ppm. |
| HRMS | [M+H]$$^+$$ m/z calculated for C$${19}$$H$${20}$$BrClN$$2$$O$$4$$S: 523.9852. |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient). |
Comparative Analysis of Sulfonamide Syntheses
Challenges and Alternative Routes
- Indole bromination : Direct bromination risks di-substitution; directed ortho-metalation (DoM) with LDA improves regioselectivity.
- Sulfonyl chloride stability : Use of fresh chlorosulfonic acid and low temperatures prevents decomposition.
- Alternative coupling methods : Solid-phase synthesis or urea-mediated coupling may enhance yields for scale-up.
Q & A
Q. Reference Techniques :
- Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?
Methodological Answer:
Low yields often arise from steric hindrance at the indole C3 position or competing side reactions. Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .
- Catalysis : Introduce catalytic iodine or Lewis acids (e.g., ZnCl₂) to activate the sulfonamide intermediate .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to suppress decomposition .
Validation : Characterize intermediates via -NMR (DMSO-d6, 400 MHz) to confirm regioselectivity .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm the staggered or eclipsed conformation of the sulfonamide group relative to the indole moiety (e.g., P6/mmm or P63/mmc space groups) .
- Spectroscopy :
Advanced: How should researchers address discrepancies between experimental and computational spectral data?
Methodological Answer:
Discrepancies in -NMR shifts or IR stretching frequencies may arise from solvent effects or conformational flexibility. Mitigation steps:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model solvent (DMSO) and tautomeric effects .
- Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria in the ethyl linker .
Case Study : highlights supplementary crystallographic data (IUCr archives) for validating bond angles and torsional strain .
Basic: What are the key stability considerations for handling this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis or indole oxidation .
- Light Sensitivity : Protect from UV exposure using amber glassware due to the bromo-indole moiety’s photoreactivity .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
Focus on substituents influencing bioactivity:
Q. Experimental Design :
- Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) and evaluate IC₅₀ against target enzymes .
Advanced: What strategies resolve crystallographic disorder in polymorphic forms?
Methodological Answer:
Disorder in the ethyl linker or sulfonamide group requires:
- Low-Temperature Data Collection : Perform XRD at 100 K to minimize thermal motion .
- TWINABS Refinement : Apply twin refinement for overlapping lattices (e.g., monoclinic vs. triclinic systems) .
Reference : ’s bis-indole sulfonamide structure resolved using SHELXL-97 with R-factor <0.05 .
Basic: How can researchers validate the compound’s purity for biological assays?
Methodological Answer:
- HPLC-DAD : Use a C18 column (1.0 mL/min, 254 nm) with ≥95% peak area threshold .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What computational tools predict interaction modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model binding to bromodomains or kinases using PDB structures (e.g., 4LYI) .
- MD Simulations (GROMACS) : Assess stability of sulfonamide-target hydrogen bonds over 100 ns trajectories .
Basic: What safety protocols are essential given the compound’s hazard profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
